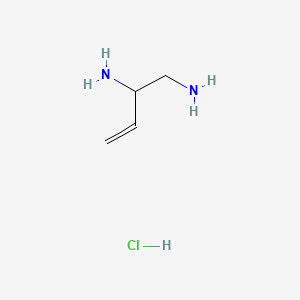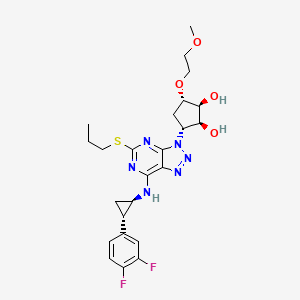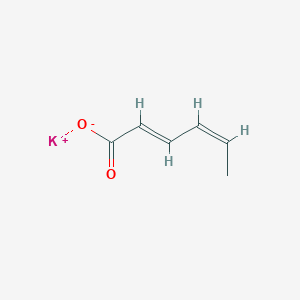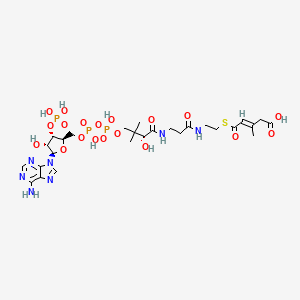![molecular formula C18H19N3O3 B13853432 N,N',N''-([1,1'-Biphenyl]-2,2',5-triyl)triacetamide](/img/structure/B13853432.png)
N,N',N''-([1,1'-Biphenyl]-2,2',5-triyl)triacetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N,N’,N’‘-([1,1’-Biphenyl]-2,2’,5-triyl)triacetamide is a complex organic compound characterized by its unique structure, which includes a biphenyl core substituted with three acetamide groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N,N’,N’‘-([1,1’-Biphenyl]-2,2’,5-triyl)triacetamide typically involves the reaction of 2,2’,5-triaminobiphenyl with acetic anhydride under controlled conditions. The reaction is carried out in an inert atmosphere, often using a solvent such as dichloromethane or tetrahydrofuran. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or chromatography to obtain the desired product in high purity.
Industrial Production Methods
On an industrial scale, the production of N,N’,N’‘-([1,1’-Biphenyl]-2,2’,5-triyl)triacetamide may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for monitoring and controlling reaction parameters such as temperature, pressure, and reactant concentrations is crucial for large-scale synthesis. Additionally, advanced purification techniques like high-performance liquid chromatography (HPLC) are employed to achieve the required purity levels.
化学反応の分析
Types of Reactions
N,N’,N’‘-([1,1’-Biphenyl]-2,2’,5-triyl)triacetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding amides and carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of amines.
Substitution: The acetamide groups can undergo nucleophilic substitution reactions with reagents such as alkyl halides or acyl chlorides, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like pyridine.
Major Products
Oxidation: Amides and carboxylic acids.
Reduction: Amines.
Substitution: Substituted acetamide derivatives.
科学的研究の応用
N,N’,N’‘-([1,1’-Biphenyl]-2,2’,5-triyl)triacetamide has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and nanocomposites, due to its unique structural properties.
作用機序
The mechanism of action of N,N’,N’‘-([1,1’-Biphenyl]-2,2’,5-triyl)triacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form hydrogen bonds and other non-covalent interactions with these targets, leading to inhibition or modulation of their activity. The pathways involved may include signal transduction, gene expression regulation, and metabolic processes.
類似化合物との比較
Similar Compounds
N,N’,N’'-Triacetylbenzene-1,3,5-triamine: Similar structure but with a benzene core instead of a biphenyl core.
N,N’,N’'-Triacetyl-1,3,5-triaminobenzene: Another compound with a benzene core and three acetamide groups.
Uniqueness
N,N’,N’‘-([1,1’-Biphenyl]-2,2’,5-triyl)triacetamide is unique due to its biphenyl core, which provides additional rigidity and potential for π-π interactions compared to similar compounds with a benzene core. This structural feature can enhance its binding affinity and specificity for certain molecular targets, making it a valuable compound for various applications.
特性
分子式 |
C18H19N3O3 |
|---|---|
分子量 |
325.4 g/mol |
IUPAC名 |
N-[4-acetamido-3-(2-acetamidophenyl)phenyl]acetamide |
InChI |
InChI=1S/C18H19N3O3/c1-11(22)19-14-8-9-18(21-13(3)24)16(10-14)15-6-4-5-7-17(15)20-12(2)23/h4-10H,1-3H3,(H,19,22)(H,20,23)(H,21,24) |
InChIキー |
NUTGHXNVBZXIHP-UHFFFAOYSA-N |
正規SMILES |
CC(=O)NC1=CC(=C(C=C1)NC(=O)C)C2=CC=CC=C2NC(=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


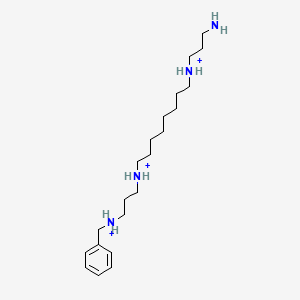

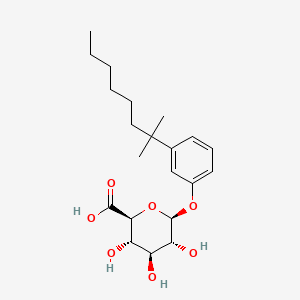
![2-Chloro-1-phenylpyrrolo[2,3-b]pyridine-3-carboxylic acid](/img/structure/B13853369.png)
![1,2,8-Trihydroxybenzo[7]annulen-9-one](/img/structure/B13853372.png)
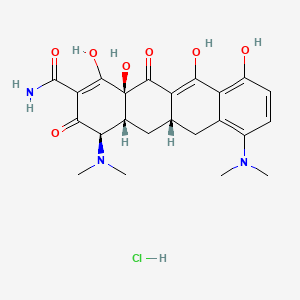
![N,N-dimethyl-2-[2-methyl-5-(4-methylsulfonylphenyl)-1-phenylpyrrol-3-yl]acetamide](/img/structure/B13853388.png)
![(2S,3S,4S,5R,6S)-6-[2-[4-[(4-chlorophenyl)-hydroxymethyl]phenoxy]-2-methylpropanoyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B13853392.png)

